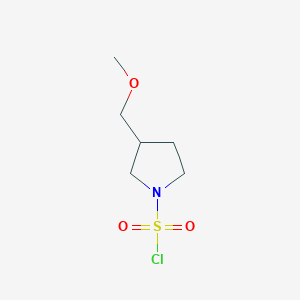

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

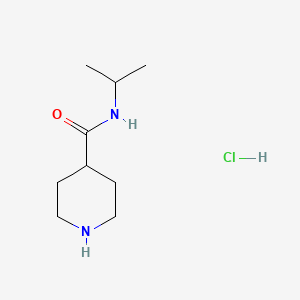

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonating agent that is used to introduce sulfonyl groups into various organic compounds. The compound is also known as MMS-Cl, and it has a molecular formula of C6H11ClNO3S.

Aplicaciones Científicas De Investigación

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride has been used in the synthesis of heterocyclic sulfonamides and sulfonyl fluorides. A sulfur-functionalized aminoacrolein derivative is utilized for the efficient synthesis of these compounds, demonstrating its application in medicinal chemistry (Tucker et al., 2015).

Fluorinated Pyrrolidines Synthesis

The compound is instrumental in synthesizing new 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups at the 3-position. This is achieved through 1,3-dipolar cycloaddition reactions, showcasing its role in creating structurally diverse pyrrolidines (Markitanov et al., 2016).

Fluorinated Polyamides Development

The development of new fluorinated polyamides containing pyridine and sulfone moieties utilizes a diamine containing pyridine and trifluoromethylphenyl groups, synthesized using this compound. This application demonstrates its utility in advanced polymer chemistry (Liu et al., 2013).

Ionic Liquid Synthesis

The synthesis of novel ionic liquids like 1-sulfopyridinium chloride employs this compound. These ionic liquids are used as catalysts in various organic reactions, indicating the compound's versatility in catalysis (Moosavi‐Zare et al., 2013).

Pyridine Derivatives Synthesis

The compound is also used in the synthesis of pyridine derivatives, which have demonstrated significant bactericidal properties against various microbial strains. This highlights its role in the development of new antimicrobial agents (Weglewski et al., 1991).

Direcciones Futuras

The pyrrolidine ring, a key structure in 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride, is widely used in medicinal chemistry. Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

3-(methoxymethyl)pyrrolidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSKLGGJOIGAMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)

(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)

![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)

![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)